molecular formula C13H18Cl2F3N3O B1402381 N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride CAS No. 1361115-21-0

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride

Cat. No.: B1402381
CAS No.: 1361115-21-0
M. Wt: 360.2 g/mol
InChI Key: GNYSUOCHRVADAD-UHFFFAOYSA-N
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Description

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride typically involves multiple steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction between appropriate starting materials, such as 2-chloropyridine and a trifluoromethyl-substituted reagent.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyridine core.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride under suitable conditions.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the acetamide derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Pyrrolidin-2-yl-4-methyl-pyridin-3-ylmethyl)-acetamide
  • N-(6-Pyrrolidin-2-yl-4-chloro-pyridin-3-ylmethyl)-acetamide
  • N-(6-Pyrrolidin-2-yl-4-fluoro-pyridin-3-ylmethyl)-acetamide

Uniqueness

N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[6-pyrrolidin-2-yl-4-(trifluoromethyl)pyridin-3-yl]methyl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O.2ClH/c1-8(20)18-6-9-7-19-12(11-3-2-4-17-11)5-10(9)13(14,15)16;;/h5,7,11,17H,2-4,6H2,1H3,(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSUOCHRVADAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1C(F)(F)F)C2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Reactant of Route 2
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Reactant of Route 4
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Reactant of Route 5
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride
Reactant of Route 6
N-((6-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyridin-3-yl)methyl)acetamide dihydrochloride

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